molecular formula C6H10N2S B14655763 4-t-Butyl-1,2,3-thiadiazole

4-t-Butyl-1,2,3-thiadiazole

Cat. No.: B14655763
M. Wt: 142.22 g/mol
InChI Key: OEPVZAPYTAHXAB-UHFFFAOYSA-N
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Description

4-t-Butyl-1,2,3-thiadiazole is a chemical compound belonging to the class of thiadiazoles, which are five-membered heterocyclic rings containing sulfur and nitrogen atoms . This specific isomer serves as a valuable building block in organic synthesis and agricultural chemistry research. Recent structure-activity relationship (SAR) studies have highlighted the potential of mono-substituted 1,2,3-thiadiazoles, including those with short alkyl chains like the tert-butyl group, as novel nitrification inhibitors . In laboratory soil incubation studies, such inhibitors are investigated for their ability to slow the microbial oxidation of ammonium to nitrate, a process that can improve nitrogen use efficiency in agriculture and reduce environmental nitrogen losses . The 1,2,3-thiadiazole ring system can be synthesized via the Hurd–Mori procedure, starting from a ketone and proceeding through a tosylhydrazone intermediate . This product is intended for research and development applications only and is not for diagnostic, therapeutic, or any other personal use. Researchers can utilize this compound as a key intermediate for further chemical derivatization or in studies exploring new agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

4-tert-butylthiadiazole

InChI

InChI=1S/C6H10N2S/c1-6(2,3)5-4-9-8-7-5/h4H,1-3H3

InChI Key

OEPVZAPYTAHXAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSN=N1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Ketones

A classical route involves the cyclocondensation of 3,3-dimethylbutan-2-one (a tert-butyl-containing ketone) with hydrazine derivatives. For instance, p-toluenesulfonylhydrazide reacts with 3,3-dimethylbutan-2-one to form a tosylhydrazone intermediate, which subsequently undergoes sulfur insertion in the presence of potassium persulfate (K₂S₂O₈) and tetrabutylammonium iodide (TBAI) as catalysts. This method, conducted in dimethylacetamide (DMAC) at 100°C for 13 hours, yields 4-tert-butyl-1,2,3-thiadiazole at 58% efficiency.

Mechanistic Insight :

  • Tosylhydrazone Formation :
    $$ \text{R}1\text{C=O} + \text{H}2\text{N-NH-Ts} \rightarrow \text{R}_1\text{C=N-NH-Ts} $$
  • Sulfur Incorporation :
    The tosylhydrazone reacts with elemental sulfur under oxidative conditions, leading to cyclization and the formation of the 1,2,3-thiadiazole ring.

Thionyl Chloride-Mediated Cyclization

An alternative approach employs thionyl chloride (SOCl₂) as both a dehydrating agent and sulfur source. For example, acetophenone derivatives react with ethyl hydrazinecarboxylate in chloroform under reflux, followed by treatment with excess SOCl₂. This method, while effective, poses challenges due to SOCl₂’s corrosive nature and the generation of HCl gas.

Modern Green Synthesis Methods

Non-Phosphorus Dehydration Agents

To address environmental concerns associated with phosphorus-based reagents (e.g., polyphosphoric acid), recent protocols utilize acyl chlorides or sulfur-based dehydrants . A patent-pending method employs trimethylacetic acid derivatives (e.g., trimethyl-acetyl chloride) with 4-methyl-3-thiosemicarbazide in chlorinated solvents (e.g., 1,2-dichloroethane). Key advantages include:

  • High Atom Economy : Minimizes waste by avoiding phosphorus byproducts.
  • Solvent Recyclability : Ethylene dichloride is recovered via distillation, enhancing sustainability.

Optimized Conditions :

  • Molar Ratios : 1:1–2 (4-methyl-3-thiosemicarbazide : trimethylacetic acid derivative).
  • Temperature : 80–160°C for cyclodehydration.
  • Yield : Up to 95.6% with >95% purity.

Solvent Optimization and Reaction Conditions

The choice of solvent critically impacts reaction efficiency:

  • Chlorinated Solvents : Methylene chloride or 1,2-dichloroethane facilitates reactions with sulfur oxychloride or chlorsulfonic acid at low temperatures (−10°C to 20°C).
  • Polar Aprotic Solvents : DMAC enables higher temperatures (up to 160°C) for sluggish reactions involving weak acylating agents.

Mechanistic Insights and Reaction Pathways

Thiosemicarbazide Cyclization Pathway

The reaction of 4-methyl-3-thiosemicarbazide with trimethylacetic acid derivatives proceeds via:

  • Condensation : Formation of a thioamide intermediate.
  • Dehydration : Acid-catalyzed cyclization to yield the 1,3,4-thiadiazole ring.

Oxidative Sulfur Insertion

In the presence of K₂S₂O₈ , sulfur radicals mediate the cyclization of tosylhydrazones, as confirmed by ESR studies.

Comparative Analysis of Methodologies

Method Reagents Conditions Yield Environmental Impact
Tosylhydrazone/Sulfur K₂S₂O₈, TBAI, S₈ 100°C, DMAC, 13 h 58% Moderate (toxic solvents)
Acyl Chloride Route Trimethyl-acetyl chloride, CH₂Cl₂ 80°C, 1,2-DCE, 1 h 95.6% Low (solvent recovery)
Thionyl Chloride SOCl₂, EtO₂CNHNH₂ Reflux, CHCl₃ 50–60% High (HCl emissions)

Challenges and Limitations

  • Byproduct Formation : Competing reactions in SOCl₂-based methods generate hydrogen chloride and acetic acid, complicating purification.
  • Sensitivity to Moisture : Reactions requiring anhydrous conditions (e.g., acyl chloride routes) demand rigorous drying.
  • Catalyst Cost : TBAI and K₂S₂O₈ increase operational expenses in oxidative methods.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 4-<i>tert</i>-Butyl-1,2,3-thiadiazole with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Substituents Reference ID
4-<i>tert</i>-Butyl-1,2,3-thiadiazole* C₇H₁₂N₂S 156.25 Not reported Likely low (bulky substituent) 4-<i>t</i>-Butyl Inferred
5-Chloro-4-phenyl-1,2,3-thiadiazole C₈H₅ClN₂S 196.66 93–95 Moderate 4-Phenyl, 5-Chloro
4-Phenyl-5-phenoxy-1,2,3-thiadiazole C₁₅H₁₂N₂OS 268.33 Not specified Low (aromatic substituents) 4-Phenyl, 5-Phenoxy
4-Methyl-1,2,3-thiadiazole C₃H₄N₂S 100.14 Not reported Moderate 4-Methyl
4-(4-Bromophenyl)-1,2,3-thiadiazole C₈H₅BrN₂S 241.11 Not reported Low 4-(4-Bromophenyl)

*Note: Data for 4-<i>tert</i>-Butyl-1,2,3-thiadiazole are inferred based on structural analogs.

Key Observations :

  • Steric Effects : The bulky <i>tert</i>-butyl group likely reduces solubility in polar solvents compared to smaller substituents like methyl or chloro .
  • Melting Points : Halogenated derivatives (e.g., 5-Chloro-4-phenyl) exhibit higher melting points due to stronger intermolecular interactions .

Reactivity and Functionalization

  • Nucleophilic Substitution: 5-Chloro derivatives (e.g., 5-Chloro-4-phenyl) undergo substitution with phenols or thiophenols to form aryloxy/arylthio derivatives .
  • Lithiation : 4-Phenyl-1,2,3-thiadiazole can be lithiated at the 5-position for further functionalization .
  • Cycloadditions : Thiadiazoles participate in [3+2] cycloadditions, useful for generating fused heterocycles .

The <i>tert</i>-butyl group may hinder lithiation or cycloaddition due to steric effects, directing reactivity to less hindered positions.

Q & A

Q. What advanced techniques enable the functionalization of 4-tt-Butyl-1,2,3-thiadiazole for materials science applications?

  • Electropolymerization : Incorporate thiadiazole monomers into conductive polymers for OLEDs .
  • Click chemistry : Azide-alkyne cycloaddition attaches fluorophores (e.g., coumarin) for bioimaging .
  • Surface modification : Self-assembled monolayers (SAMs) on gold nanoparticles enhance catalytic activity in redox reactions .

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